molecular formula C10H10N2O B13325409 3-(4-Methyl-1H-pyrazol-3-yl)phenol

3-(4-Methyl-1H-pyrazol-3-yl)phenol

Cat. No.: B13325409
M. Wt: 174.20 g/mol
InChI Key: JMKIHWMRMFDBDQ-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-pyrazol-3-yl)phenol typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of 4-methyl-3-pyrazolone with phenol under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as acids or bases are often employed to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

3-(4-Methyl-1H-pyrazol-3-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol
  • 4-Methyl-1H-pyrazol-3-yl)phenylamine
  • 1H-Pyrazol-3-yl)phenol

Uniqueness

3-(4-Methyl-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(4-methyl-1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C10H10N2O/c1-7-6-11-12-10(7)8-3-2-4-9(13)5-8/h2-6,13H,1H3,(H,11,12)

InChI Key

JMKIHWMRMFDBDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)C2=CC(=CC=C2)O

Origin of Product

United States

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